Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt
Description
This compound is a zwitterionic benzenediazonium salt featuring a naphtho[1,2-d]triazole core substituted with a sulfonate group at position 3. The diazonium group (-N₂⁺) confers high reactivity, enabling coupling reactions in applications like dye synthesis or polymer modification. The inner salt structure (positive diazonium and negative sulfonate charges) enhances stability in polar solvents while reducing water solubility compared to its sodium salt analogs. Its naphthotriazole moiety contributes to UV absorption and fluorescence, making it relevant in optical materials or sensors .
Properties
CAS No. |
72102-79-5 |
|---|---|
Molecular Formula |
C16H10N5O3S+ |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-(5-sulfobenzo[e]benzotriazol-2-yl)benzenediazonium |
InChI |
InChI=1S/C16H9N5O3S/c17-18-10-5-7-11(8-6-10)21-19-14-9-15(25(22,23)24)12-3-1-2-4-13(12)16(14)20-21/h1-9H/p+1 |
InChI Key |
UGDJFOWIOGZLGX-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+]#N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt typically involves multiple steps:
Formation of the Naphtho-triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho-triazole ring.
Diazotization: The benzenediazonium group is introduced via diazotization of aniline derivatives using nitrous acid under cold conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can participate in substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Coupling reactions with phenols or amines under alkaline conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Azo compounds with various functional groups.
Scientific Research Applications
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for azo dyes.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: The diazonium group can interact with nucleophiles, leading to the formation of stable azo compounds.
Pathways Involved: The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its use in aqueous reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key compounds compared:
| Compound Name | CAS RN | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt | N/A | C₁₆H₁₁N₄O₃S | Zwitterionic; diazonium group | Reactive intermediates, sensors |
| Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt | 6416-68-8 | C₂₄H₁₆N₃NaO₃S | Styrenyl group; sodium counterion | Fluorescent brightener (C.I. FBA 46) |
| 7-Amino-4-hydroxy-3-[[4-[(4-sulfophenyl)azo]phenyl]azo]-2-naphthalenesulfonic acid, disodium salt | 6300-50-1 | C₂₂H₁₆N₆O₇S₂·2Na | Azo linkages; disodium salt | Textile dye (colorant regulations) |
| 4-(2H-Naphtho[1,2-d]triazol-2-yl)aniline | 21665-71-4 | C₁₆H₁₂N₄ | Aniline substituent | Intermediate for agrochemicals |
- Diazonium vs. Azo/Amino Groups: The target compound’s diazonium group (-N₂⁺) is more reactive than the azo (-N=N-) or amino (-NH₂) groups in related structures. This reactivity is advantageous for covalent bonding in surface modifications but limits thermal stability .
- Zwitterionic vs. Sodium Salts : The inner salt’s dual charge minimizes ionic dissociation, reducing solubility in aqueous media compared to sodium salts like 6416-68-6. This property may restrict its use in water-based formulations but enhance compatibility with hydrophobic polymers .
Spectral and Stability Properties
- UV/Vis Absorption : The naphthotriazole moiety in all compounds confers strong absorption in the 300–400 nm range. However, the styrenyl group in 6416-68-8 extends conjugation, shifting absorption to longer wavelengths (~420 nm), ideal for optical brightening .
- Thermal Stability : Sodium salts (e.g., 6300-50-1) exhibit higher thermal stability (>250°C) than the diazonium-based inner salt, which decomposes near 150°C due to N₂ release .
Research Findings and Challenges
- Synthesis Complexity : The target compound’s synthesis likely involves diazotization of 4-(5-sulfo-2H-naphthotriazol-2-yl)aniline, a route analogous to CAS 21665-71-4 (4-(2H-naphthotriazol-2-yl)aniline) but with stringent pH control to stabilize the diazonium group .
- Environmental Impact : Highly sulfonated analogs (e.g., CAS 68631-09-4) are flagged in regulatory assessments (e.g., Canada’s NDSL) for persistence, though the inner salt’s reduced solubility may lower bioaccumulation risks .
Biological Activity
Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt (CAS No. 72102-79-5) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines the benzenediazonium moiety with a sulfonated naphtho-triazole derivative. The presence of the sulfonic acid group enhances its solubility in aqueous environments, which is crucial for biological interactions.
Chemical Formula
- Molecular Formula : C₁₆H₁₀N₅O₃S⁺
- Molecular Weight : 354.34 g/mol
Mechanisms of Biological Activity
The biological activity of benzenediazonium compounds often involves:
- Electrophilic Reactions : The diazonium group can act as an electrophile, participating in nucleophilic substitutions with various biomolecules.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzenediazonium compounds may induce oxidative stress through ROS production, impacting cellular functions.
Cytotoxicity and Antimicrobial Activity
Several studies have evaluated the cytotoxic effects of benzenediazonium derivatives on different cell lines. For instance:
- Study on Cancer Cell Lines : Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells compared to normal cells. The mechanism involves inducing apoptosis through ROS generation and DNA damage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via ROS generation |
| MCF-7 (Breast) | 20 | DNA damage and cell cycle arrest |
Cardiovascular Effects
Another aspect of research focuses on the cardiovascular implications of benzenediazonium compounds:
- Isolated Rat Heart Model : A study demonstrated that certain derivatives could modulate perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases.
| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | N/A | Baseline | Baseline |
| Benzenediazonium Derivative A | 0.001 | Decreased | Decreased |
| Benzenediazonium Derivative B | 0.001 | Increased | No significant change |
Case Study 1: Anticancer Activity
A specific derivative of benzenediazonium was tested against various cancer cell lines. The study found that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating strong activity against breast and cervical cancer cells.
Case Study 2: Cardiovascular Impact
In an experimental model using isolated rat hearts, researchers assessed the effects of benzenediazonium derivatives on coronary resistance and perfusion pressure. Results indicated a significant reduction in both parameters when treated with specific concentrations of the compound, suggesting its potential as a therapeutic agent for managing cardiac conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
